molecular formula C10H17N2O4PS B1671772 Etrimfos CAS No. 38260-54-7

Etrimfos

Cat. No. B1671772
CAS RN: 38260-54-7
M. Wt: 292.29 g/mol
InChI Key: FGIWFCGDPUIBEZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Etrimfos is C10H17N2O4PS . The molecular weight is 292.29 g/mol .


Physical And Chemical Properties Analysis

Etrimfos has a low aqueous solubility but is miscible with many organic solvents . It is not persistent in soils .

Scientific Research Applications

Environmental Monitoring and Assessment

A study by Fırat et al. (2019) developed a switchable polarity solvent microextraction strategy for preconcentrating Etrimfos from water and food samples for quantification by gas chromatography-mass spectrometry (GC-MS). This method, validated through experiments, allows for the accurate and precise quantification of Etrimfos at trace levels, enhancing environmental monitoring capabilities.

Analytical Chemistry Techniques

Akarçay et al. (2020) presented an optimized dispersive liquid-liquid microextraction method for the preconcentration of Etrimfos and another compound, tebuconazole, before their detection using GC-MS. This study Akarçay et al. (2020) aimed to improve the extraction efficiency of these analytes from environmental samples, thereby contributing to the field of environmental analytical chemistry with a focus on pesticide analysis.

Chemical Synthesis Research

Research on the synthesis of Etrimfos has been conducted to optimize the reaction conditions for its production. A study by Ou Chun-yan (2008) investigated the influential factors in synthesizing Etrimfos, identifying optimal conditions such as solvent choice and reaction temperature, which resulted in a yield of 91% with a purity of 74%. This research contributes to the chemical industry's understanding of Etrimfos synthesis, improving manufacturing processes.

Safety And Hazards

Etrimfos is highly toxic to fish, aquatic invertebrates, and honeybees but less toxic to birds and algae . It is moderately toxic to humans if ingested . It is classified as a dangerous good for transport and may be subject to additional shipping charges .

properties

IUPAC Name

(6-ethoxy-2-ethylpyrimidin-4-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H17N2O4PS/c1-5-8-11-9(15-6-2)7-10(12-8)16-17(18,13-3)14-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIWFCGDPUIBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)OP(=S)(OC)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N2O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7041964
Record name Etrimfos
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Molecular Weight

292.29 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Merck Index], Liquid
Record name Etrimfos
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Solubility

Miscible with ethyl acetate and ether., Solubility (23 °C): 40 mg/l water; completely miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, hexane, methanol, xylene., 0.04 mg/mL at 23 °C
Record name ETRIMFOS
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Record name Etrimfos
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Density

1.195 at 20 °C
Record name ETRIMFOS
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Vapor Pressure

0.00008 [mmHg], VP: 8.6 mPa (20 °C), 6.5x10-5 mm Hg at 20 °C
Record name Etrimfos
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Mechanism of Action

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Non-systemic insecticide and acaricide with contact and stomach action. Cholinesterase inhibitor.
Record name ETRIMFOS
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Product Name

Etrimfos

Color/Form

Colorless oil

CAS RN

38260-54-7
Record name Etrimfos
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Record name Etrimfos [ANSI:BSI:ISO]
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Record name Etrimfos
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Record name O-6-ethoxy-2-ethylpyrimidin-4-yl O,O-dimethylphosphorothioate
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Record name ETRIMFOS
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Record name ETRIMFOS
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Record name Etrimfos
Source Human Metabolome Database (HMDB)
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Melting Point

-3.35 °C
Record name ETRIMFOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Etrimfos
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031783
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,610
Citations
DA Collins, DA Cook - Crop Protection, 1998 - Elsevier
… of pirimiphos-methyl, and EC and DP formulations of etrimfos, were assessed at 25 C and 70% … The etrimfos DP was most effective against R. dominica. A reduction in etrimfos residues …
Number of citations: 20 www.sciencedirect.com
MC Bowman, CL Holder… - Journal of agricultural and …, 1978 - ACS Publications
A method was devised for determining residues of etrimfos [,-dimethyl 0-(6-ethoxy-2-ethyl-4-pyrimidinyl) phosphorothioate], its O analogue, and its hydrolysis product in corn and alfalfa …
Number of citations: 15 pubs.acs.org
DA Collins, TJ Binns - Crop Protection, 1996 - Elsevier
The efficacy of emulsifiable concentrate and dust formulations of pirimiphos-methyl and etrimfos were assessed, when admixed with oilseed rape, 1 day after treatment, against …
Number of citations: 3 www.sciencedirect.com
T Cairns, EG Siegmund - Journal of the Association of Official …, 1987 - academic.oup.com
… ), closer examination of the retention data in this listing revealed that etrimfos was a reasonable candidate. Repeating the experiment with a standard reference material for etrimfos con- …
Number of citations: 12 academic.oup.com
KP Thomas, DB Pinniger, DR Wilkin - Pesticide science, 1987 - Wiley Online Library
… Etrimfos and pirimiphos‐methyl were also tested against a … , etrimfos and pirimiphos‐methyl gave much better control of the resistant T. castaneum than fenitrothion, and etrimfos gave …
Number of citations: 26 onlinelibrary.wiley.com
SJ Chamberlain - Journal of Stored Products Research, 1981 - Elsevier
… the etrimfos present at the start of distillation. The extracted meal contained no detectable etrimfos residue. … However almost complete loss of etrimfos occurred during steam distillation. …
Number of citations: 7 www.sciencedirect.com
DA Collins, TJ Binns - Pesticide science, 1996 - Wiley Online Library
… in residue levels of pirimiphos-methyl and etrimfos in wheat and barley treated at the … etrimfos and methacrifos dusts on mites in the surface layers of commercially stored barley. Etrimfos …
Number of citations: 3 onlinelibrary.wiley.com
M Akram, S Ahmad, AJ Forgash - Journal of Agricultural and Food …, 1978 - ACS Publications
… of etrimfos in plants is lacking; therefore, the metabolic fate and associated residues of etrimfos … This paper describes the results of our investigations of the fate of [14C]etrimfos in bean …
Number of citations: 8 pubs.acs.org
G Le Patourel - Crop protection, 1992 - Elsevier
Wheat and malting barley was treated with either pirimiphos-methyl or etrimfos EC at a commercial grain storage unit and stored in bins for 6–8 months. Grain temperatures were …
Number of citations: 12 www.sciencedirect.com
YM Ioannou, WC Dauterman - Pesticide Biochemistry and Physiology, 1979 - Elsevier
… etrimfos. Although the oxygen analog could not be isolated, microsomal oxidation of etrimfos … Bovine serum albumin also degraded etrimfos yielding desmethyl etrimfos and 6-ethoxy-2-…
Number of citations: 8 www.sciencedirect.com

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